3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-pyridin-3-ylpropanoic acid
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Overview
Description
3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-pyridin-3-ylpropanoic acid is a complex organic compound featuring a unique structure that includes a pyrimidobenzimidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-pyridin-3-ylpropanoic acid involves multiple steps, typically starting with the preparation of the pyrimidobenzimidazole core. This core can be synthesized through a series of condensation reactions involving appropriate precursors such as 3,5-dimethylbenzaldehyde and 1,2-diaminobenzene .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .
Chemical Reactions Analysis
Types of Reactions
3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-pyridin-3-ylpropanoic acid can undergo a variety of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-pyridin-3-ylpropanoic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-pyridin-3-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine also share structural features and have comparable applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrimidobenzimidazole and pyridine moieties, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H27N5O4 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C27H27N5O4/c1-16-12-19(26(35)30-20(14-23(33)34)18-6-4-9-28-15-18)13-17(2)25(16)36-22-8-3-7-21-24(22)31-27-29-10-5-11-32(21)27/h3-4,6-9,12-13,15,20H,5,10-11,14H2,1-2H3,(H,29,31)(H,30,35)(H,33,34) |
InChI Key |
SNERHORFFFUHJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=CC3=C2N=C4N3CCCN4)C)C(=O)NC(CC(=O)O)C5=CN=CC=C5 |
Origin of Product |
United States |
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